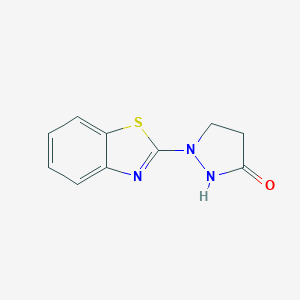
1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one, also known as PDP or benzothiazolylpyrazolidinone, is a heterocyclic compound that has gained significant attention in the scientific community due to its various biological activities. PDP is a potent inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. Besides, PDP has also been reported to exhibit antitumor, antioxidant, and antimicrobial activities.
Wirkmechanismus
1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one inhibits COX and LOX enzymes by binding to their active sites. COX enzymes have two isoforms, COX-1 and COX-2, which are involved in the synthesis of prostaglandins. COX-1 is constitutively expressed in various tissues and is responsible for the production of prostaglandins that maintain normal physiological functions. COX-2, on the other hand, is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has been shown to selectively inhibit COX-2 over COX-1, which makes it a promising candidate for the treatment of inflammatory conditions. LOX enzymes are involved in the synthesis of leukotrienes, which are potent mediators of inflammation. 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has been shown to inhibit both 5-LOX and 12-LOX enzymes, which makes it a potential therapeutic agent for inflammatory and allergic conditions.
Biochemische Und Physiologische Effekte
1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins and leukotrienes, which are mediators of inflammation and pain. 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has also been reported to exhibit antioxidant activity by scavenging free radicals and preventing oxidative damage. Additionally, 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has been shown to possess antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has several advantages for lab experiments. It is a potent inhibitor of COX and LOX enzymes, which makes it a valuable tool for studying the inflammatory response. 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one is also relatively easy to synthesize, which makes it readily available for research purposes. However, 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to administer in vivo. Additionally, 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has not been extensively studied in animal models, which limits its potential for translational research.
Zukünftige Richtungen
For the study of 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one include investigating its efficacy in animal models, exploring its potential as an anticancer agent, and developing more potent and selective COX-2 inhibitors based on its structure.
Synthesemethoden
The synthesis of 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate in the presence of acetic anhydride and catalytic amount of pyridine. The resulting product is then treated with hydrazine hydrate to yield 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one. The overall reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has been extensively studied for its anti-inflammatory and analgesic activities. It has been reported to inhibit both COX and LOX enzymes, which are involved in the synthesis of prostaglandins and leukotrienes, respectively. Prostaglandins and leukotrienes are mediators of inflammation and pain, and their inhibition by 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one can provide relief from these conditions. 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has also been reported to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, 1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one has been shown to possess antioxidant and antimicrobial activities.
Eigenschaften
CAS-Nummer |
10595-21-8 |
|---|---|
Produktname |
1-(1,3-Benzothiazol-2-yl)pyrazolidin-3-one |
Molekularformel |
C10H9N3OS |
Molekulargewicht |
219.27 g/mol |
IUPAC-Name |
1-(1,3-benzothiazol-2-yl)pyrazolidin-3-one |
InChI |
InChI=1S/C10H9N3OS/c14-9-5-6-13(12-9)10-11-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2,(H,12,14) |
InChI-Schlüssel |
HLESEOXHRZRIAG-UHFFFAOYSA-N |
SMILES |
C1CN(NC1=O)C2=NC3=CC=CC=C3S2 |
Kanonische SMILES |
C1CN(NC1=O)C2=NC3=CC=CC=C3S2 |
Synonyme |
3-Pyrazolidinone,1-(2-benzothiazolyl)-(6CI,7CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



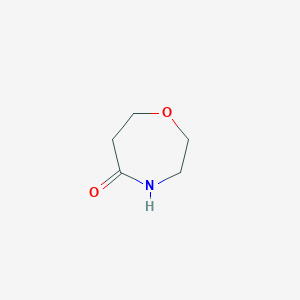
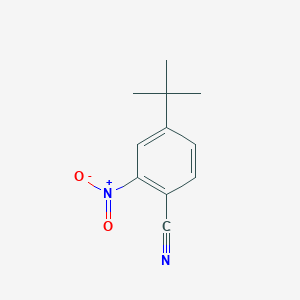
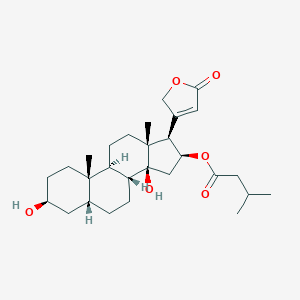
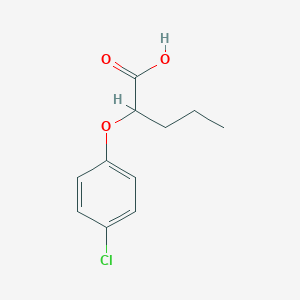
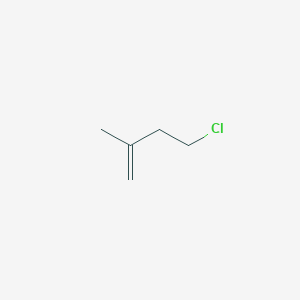
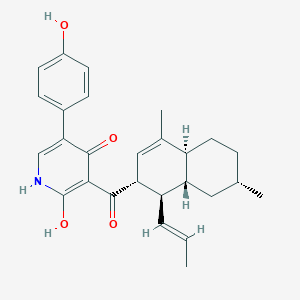
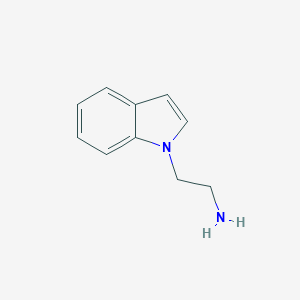

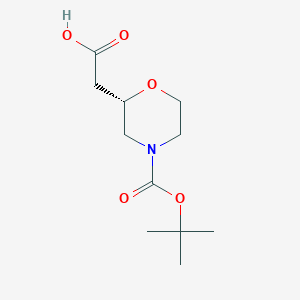
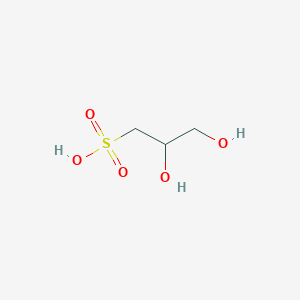

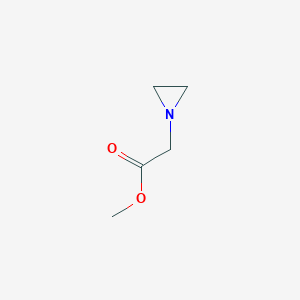
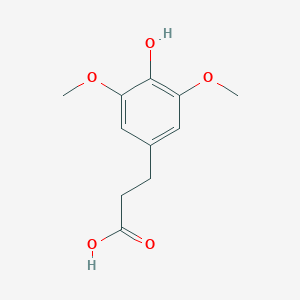
![Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane](/img/structure/B88611.png)